molecular formula C19H11F2N3OS B2626226 2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 902869-55-0

2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2626226
CAS No.: 902869-55-0
M. Wt: 367.37
InChI Key: XITIKIOVGDFDDY-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[5,4-b]pyridine moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the use of 2,4-dichloro-3-nitropyridine as a starting material. This compound undergoes selective substitution reactions, often in the presence of bases like triethylamine, to introduce the necessary functional groups . The thiazolo[5,4-b]pyridine core is then constructed through a series of cyclization reactions, which may involve reagents such as sulfur and amines .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a thiazolo[5,4-b]pyridine core. This combination enhances its binding affinity and specificity for certain molecular targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,4-difluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2N3OS/c20-12-6-7-14(15(21)10-12)17(25)23-13-4-1-3-11(9-13)18-24-16-5-2-8-22-19(16)26-18/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITIKIOVGDFDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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